2-(1-Bromoethyl)-3-methylpyridine
Description
2-(1-Bromoethyl)-3-methylpyridine is a brominated pyridine derivative characterized by a 3-methylpyridine backbone with a 1-bromoethyl substituent at the 2-position. Brominated pyridines are widely used in pharmaceuticals, agrochemicals, and organic synthesis due to their versatility as intermediates.
Properties
Molecular Formula |
C8H10BrN |
|---|---|
Molecular Weight |
200.08 g/mol |
IUPAC Name |
2-(1-bromoethyl)-3-methylpyridine |
InChI |
InChI=1S/C8H10BrN/c1-6-4-3-5-10-8(6)7(2)9/h3-5,7H,1-2H3 |
InChI Key |
OQCBNUBXPVRFNU-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(N=CC=C1)C(C)Br |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural and Functional Group Differences
Key analogs include 2-Bromo-3-methylpyridine (), 3-Methylpyridine (), and iodinated derivatives like 2-(3-Iodobenzoyl)-3-methylpyridine () and 2-(2-Iodo-4-methylphenyl)-3-methylpyridine (). The table below highlights structural distinctions:
Key Observations :
- Halogen Position: Bromine in this compound resides on an ethyl sidechain, unlike 2-Bromo-3-methylpyridine, where bromine is directly on the pyridine ring.
- Iodinated Derivatives : Iodine’s larger atomic radius and lower electronegativity compared to bromine may reduce reactivity in cross-coupling reactions but improve stability in certain environments .
Environmental and Atmospheric Relevance
–3 demonstrates that 3-methylpyridine derivatives form under ambient conditions via acrolein-imine pathways, suggesting that bromoethyl analogs could persist in environmental systems. However, brominated compounds often exhibit greater environmental persistence compared to iodinated or non-halogenated analogs due to stronger C–Br bonds .
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